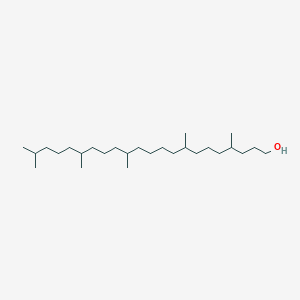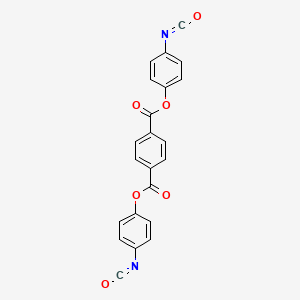
5-(Pyridin-3-yl)penta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-3-yl)penta-2,4-dienal: is an organic compound characterized by a pyridine ring attached to a penta-2,4-dienal chain This compound is of interest due to its unique structure, which combines the reactivity of the conjugated dienal system with the aromaticity of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)penta-2,4-dienal can be achieved through several methods. One common approach involves the palladium-catalyzed atom-economical synthesis of conjugated dienals from terminal acetylenes and acrolein . This method typically involves the following steps:
Sonogashira Coupling: This step involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation: The resulting product is then oxidized to form the desired dienal.
The reaction conditions for these steps typically include the use of solvents such as 1,4-dioxane and purification by flash column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyridin-3-yl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The conjugated dienal system can be reduced to form saturated aldehydes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields saturated aldehydes.
Substitution: Results in various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-(Pyridin-3-yl)penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 5-(Pyridin-3-yl)penta-2,4-dienal involves its interaction with various molecular targets. The conjugated dienal system allows it to participate in Michael addition reactions , where it acts as an electrophile . The pyridine ring can coordinate with metal ions, forming complexes that can catalyze various reactions. These interactions are crucial for its biological and catalytic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenylpenta-2,4-dienal: Similar structure but with a phenyl group instead of a pyridine ring.
3-(Pyridin-2-yl)triimidazotriazine: Contains a pyridine ring and a triazine moiety, showing different photophysical properties.
5-(Pyridin-2-yl)penta-2,4-dienal: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
5-(Pyridin-3-yl)penta-2,4-dienal is unique due to the specific positioning of the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
113388-29-7 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
5-pyridin-3-ylpenta-2,4-dienal |
InChI |
InChI=1S/C10H9NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h1-9H |
Clé InChI |
CDVQBIKHWBICDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


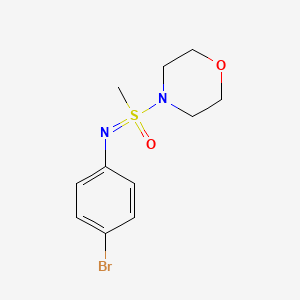
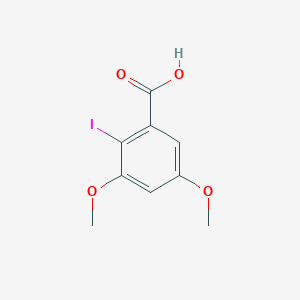
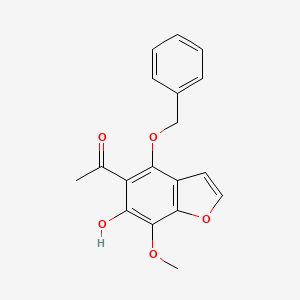
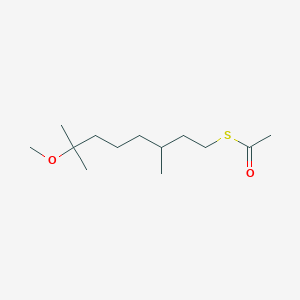
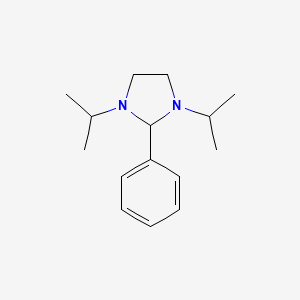
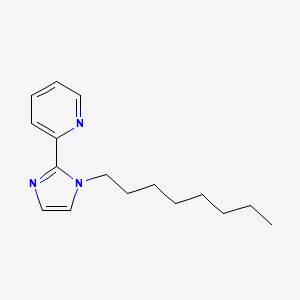
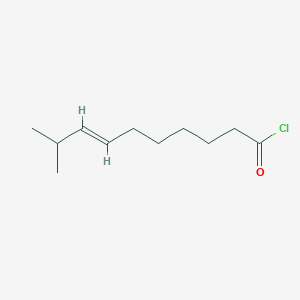
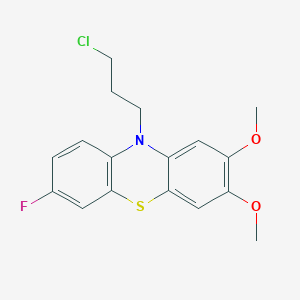
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)

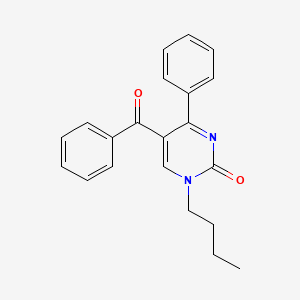
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
